
2-(Cyclohexyloxy)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(シクロヘキシルオキシ)キノリン-3-カルボン酸は、キノリン環の2位にシクロヘキシルオキシ基、3位にカルボン酸基を持つキノリン誘導体です。
2. 製法
合成経路と反応条件: 2-(シクロヘキシルオキシ)キノリン-3-カルボン酸の合成には、通常、以下の手順が含まれます。
キノリンコアの形成: キノリンコアは、スクラウプ合成、デブナー-フォン・ミラー合成、またはフリーデレンダー合成などの古典的な方法を用いて合成できます。これらの方法は、アニリン誘導体と適切なカルボニル化合物を酸性条件下で環化させることを含みます。
シクロヘキシルオキシ基の導入: シクロヘキシルオキシ基は、求核置換反応によって導入できます。例えば、2-クロロキノリン-3-カルボン酸を、炭酸カリウムなどの塩基の存在下でシクロヘキサノールと反応させると、2-(シクロヘキシルオキシ)キノリン-3-カルボン酸が得られます。
カルボキシル化: カルボン酸基は、カルボキシル化反応によって導入できます。この反応には、通常、高圧・高温条件下で二酸化炭素を使用することが含まれます。
工業的製造方法: 2-(シクロヘキシルオキシ)キノリン-3-カルボン酸の工業的製造では、収率と効率を高めるために連続フロープロセスが使用されることがあります。遷移金属やイオン液体などの触媒を使用すると、反応を促進し、環境への影響を軽減できます。
反応の種類:
酸化: この化合物は、特にキノリン環で酸化反応を起こし、キノリンN-オキシドを生成します。
還元: 還元反応は、カルボン酸基を標的にして、アルコールまたはアルデヒドに変換できます。
置換: シクロヘキシルオキシ基は、適切な条件下で他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 炭酸カリウムや水素化ナトリウムなどの塩基は、求核置換反応を促進できます。
主な生成物:
酸化: キノリンN-オキシド。
還元: キノリン-3-カルバルデヒドまたはキノリン-3-メタノール。
置換: 使用した求核剤に応じて、さまざまなキノリン誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with suitable carbonyl compounds under acidic conditions.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline-3-carboxylic acid can be reacted with cyclohexanol in the presence of a base such as potassium carbonate to yield this compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metals or ionic liquids can be employed to facilitate the reactions and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases such as potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-3-carboxaldehyde or quinoline-3-methanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(シクロヘキシルオキシ)キノリン-3-カルボン酸は、科学研究において多様な応用があります。
化学: これは、より複雑なキノリン誘導体を合成するためのビルディングブロックとして役立ちます。
生物学: この化合物は、生物活性のあるキノリンとの構造的類似性から、酵素阻害と受容体結合の研究に使用できます。
工業: これは、染料、顔料、その他の工業化学品の製造に使用できます。
作用機序
2-(シクロヘキシルオキシ)キノリン-3-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノリン環系はDNAにインターカレーションしたり、活性部位に結合することによって酵素を阻害したりすることができます。シクロヘキシルオキシ基は、化合物の親油性を高め、細胞膜を通過しやすくし、バイオアベイラビリティを高める可能性があります。
類似化合物:
キノリン-3-カルボン酸: シクロヘキシルオキシ基がなく、化学的性質と生物活性は異なります。
2-メトキシキノリン-3-カルボン酸: シクロヘキシルオキシ基の代わりにメトキシ基が含まれており、反応性と用途が異なります。
独自性: 2-(シクロヘキシルオキシ)キノリン-3-カルボン酸は、シクロヘキシルオキシ基の存在によって独特です。この基は、独特の立体効果と電子効果を付与します。この修飾は、化合物の安定性、溶解性、および生物学的標的との相互作用を高める可能性があり、創薬および産業用途に役立つスキャフォールドとなっています。
類似化合物との比較
Quinoline-3-carboxylic acid: Lacks the cyclohexyloxy group, resulting in different chemical properties and biological activities.
2-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in reactivity and application.
Uniqueness: 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic effects. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and industrial applications.
特性
CAS番号 |
88284-21-3 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
2-cyclohexyloxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-16(19)13-10-11-6-4-5-9-14(11)17-15(13)20-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H,18,19) |
InChIキー |
GIEYSRHTBSLVHZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



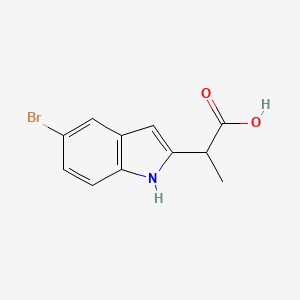
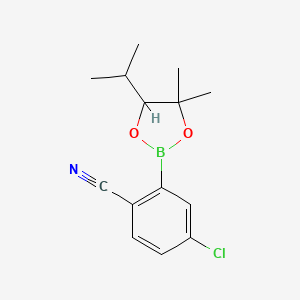
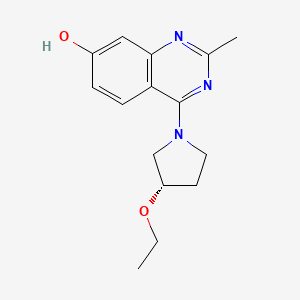

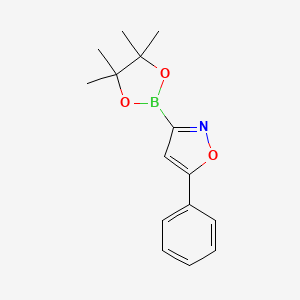

![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)



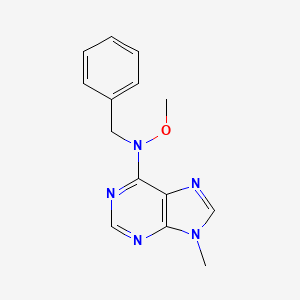
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
